![molecular formula C8H5BrN2O2 B6267656 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1234616-71-7](/img/no-structure.png)

4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

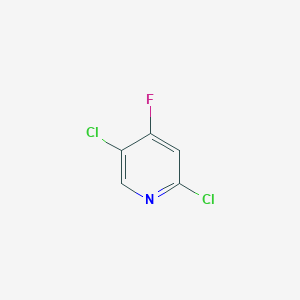

“4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1000340-36-2 . It has a molecular weight of 241.04 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H5BrN2O2 . The InChI Code for this compound is 1S/C8H5BrN2O2/c9-5-1-2-10-7-6 (5)4 (3-11-7)8 (12)13/h1-3H, (H,10,11) (H,12,13) .Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 241.04 .科学的研究の応用

Synthesis and Antibacterial Activity

4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and its analogs have been explored for their synthesis and potential antibacterial activity. For instance, a study by Toja et al. (1986) synthesized a series of compounds from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, resulting in compounds with observed antibacterial activity in vitro (Toja et al., 1986).

Cyclization Reactions

The compound is also relevant in cyclization reactions. Bae et al. (2014) demonstrated its use in palladium-catalyzed carbonylative cyclization reactions, highlighting its utility in complex chemical synthesis (Bae & Cho, 2014).

Insecticide Intermediate

Niu Wen-bo (2011) identified this compound as an important intermediate in the synthesis of a new insecticide, chlor-antraniliprole (Niu Wen-bo, 2011).

Fischer Indole Cyclization

Alekseyev et al. (2015) explored its application in Fischer indole cyclization, a method to synthesize hard-to-reach heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework (Alekseyev, Amirova, & Terenin, 2015).

GABA-GABOB Analogs

The compound is also involved in the synthesis of GABA-GABOB analogs, as discussed by Pinza and Pifferi (1978), which are relevant in studies on compounds potentially active on learning and memory processes (Pinza & Pifferi, 1978).

Total Synthesis of Natural Alkaloids

In the synthesis of natural alkaloids, the compound has been used as part of a selective palladium-mediated functionalization, as demonstrated by Baeza et al. (2010) in their study on the total synthesis of variolin B and deoxyvariolin B (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

作用機序

Target of Action

The primary target of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby preventing the activation of these signaling pathways .

Biochemical Pathways

The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these pathways, potentially leading to a decrease in tumor growth .

Pharmacokinetics

Its low molecular weight suggests that it may have beneficial adme properties

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of fibroblast growth factors in the environment can affect the compound’s ability to bind to and inhibit FGFR . Additionally, the compound’s stability and efficacy may be affected by factors such as pH and temperature

Safety and Hazards

The safety information available for “4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” indicates that it may be harmful if swallowed and may cause an allergic skin reaction . It may also cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

The study of 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid”, is a promising area of research, particularly in the field of cancer therapy . These compounds’ potent activities against FGFR1, 2, and 3 suggest they could be beneficial in the treatment of various types of tumors .

生化学分析

Biochemical Properties

The 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and its derivatives have shown potent activities against FGFR1, 2, and 3 . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Cellular Effects

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . These compounds also significantly inhibited the migration and invasion of 4T1 cells .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of FGFRs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways . The inhibition of FGFRs by this compound disrupts these signaling pathways, leading to effects such as reduced cell proliferation and increased apoptosis .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves the conversion of a pyrrole derivative to the desired product through a series of reactions.", "Starting Materials": [ "2,3-dichloropyridine", "ethyl 2-oxo-4-phenylbutyrate", "sodium hydride", "bromine", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-3-chloropyridine by reacting 2,3-dichloropyridine with bromine in acetic acid.", "Step 2: Synthesis of ethyl 2-bromo-3-chloropyridine-4-carboxylate by reacting 2-bromo-3-chloropyridine with ethyl 2-oxo-4-phenylbutyrate in the presence of sodium hydride.", "Step 3: Synthesis of ethyl 2-bromo-3-chloropyridine-4-carboxylic acid by hydrolyzing ethyl 2-bromo-3-chloropyridine-4-carboxylate with sodium hydroxide.", "Step 4: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid by reacting ethyl 2-bromo-3-chloropyridine-4-carboxylic acid with hydrochloric acid and sodium bicarbonate in water and extracting the product with ethyl acetate." ] } | |

| 1234616-71-7 | |

分子式 |

C8H5BrN2O2 |

分子量 |

241 |

純度 |

85 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。